Taxiphyllin

Overview

Description

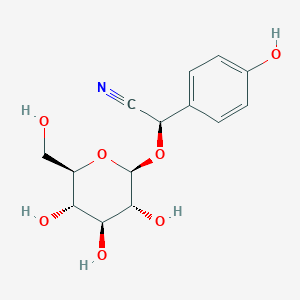

Taxiphyllin is a cyanogenic glycoside predominantly found in bamboo shoots. It is a p-hydroxylated mandelonitrile tiglochinin, which is highly unstable and thermolabile. Upon hydrolysis, this compound is degraded into glucose and hydroxybenzaldehyde cyanohydrin, which further decomposes into hydrogen cyanide and hydroxybenzaldehyde .

Mechanism of Action

Target of Action

Taxiphyllin, also known as dihydroquercetin, is a flavonoid compound . It is known to interact with various targets in the body. It has been suggested that this compound may interact with proteins such as Bcl-2, a protein necessary for cancer cell survival, and Bax, a cancer suppressor protein .

Mode of Action

It has been suggested that this compound may inhibit the enhanced activity of nf-κb in cerebral ischemia-reperfusion injury rats . It may also inhibit the infiltration of white blood cells and the expression of COX-2 and iNOS in cerebral ischemia-reperfusion injury .

Biochemical Pathways

This compound is known to affect several biochemical pathways. For instance, it has been suggested that it induces endothelium-dependent relaxation, involving at least in part, NO-mediated signaling through the PI3K/eNOS pathway . In addition, it has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway .

Result of Action

The administration of this compound to human colorectal cancer HCT116 and HT29 cells has been shown to result in cell growth arrest and apoptosis . It has also been found to decrease the expression of β-catenin gene, AKT gene, and Survivin gene, and protein expression in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of this compound in the leaves of Hydrangea macrophylla var. thunbergii was found to vary greatly, with more than a three-fold difference, depending on when the leaves were collected from the plants . Furthermore, the content of this compound was mostly hydrolyzed during plant processing .

Biochemical Analysis

Biochemical Properties

Taxiphyllin is a flavonoid compound with a broad range of health-promoting effects . It exhibits excellent antioxidant, anti-inflammatory, and anti-microbial activities . It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the increase in malondialdehyde (MDA) content and the decrease in total glutathione (tGSH) and superoxide dismutase (SOD) levels in testicular tissues caused by ischemia-reperfusion injury .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to have a protective effect on bone marrow-derived mesenchymal stem cells (bmMSCs) treated with Fenton reagent . It also has been shown to inhibit the growth of ovarian cancer cells in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves both direct and indirect antioxidant effects . Direct antioxidation occurs via multiple pathways, including electron transfer (ET), proton-coupled electron transfer (PCET), or hydrogen atom transfer (HAT). Indirect antioxidation involves binding to Fe2+ .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, cell viability was fully restored, even increasing to 142.9 ± 9.3% after treatment with this compound

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been suggested that this compound has potential therapeutic effects

Metabolic Pathways

This compound is involved in the biosynthesis of cyanogenic glycosides, a process that involves N-hydroxytyrosine, p-hydroxyphenylacetaldoxime, and p-hydroxyphenylacetonitrile as intermediates . The enzymes CYP79A118 is associated with the formation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxiphyllin can be synthesized through various chemical processes. One common method involves the enzymatic hydrolysis of cyanogenic glycosides present in bamboo shoots. The process typically includes boiling, soaking, drying, and fermentation to remove the cyanogenic compounds .

Industrial Production Methods: In industrial settings, this compound is extracted from bamboo shoots using a combination of mechanical and chemical processes. The shoots are first boiled to remove the outer sheath and then subjected to enzymatic hydrolysis to break down the cyanogenic glycosides. The resulting mixture is then purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Taxiphyllin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using specific enzymes.

Oxidation: Various oxidizing agents can be used, including hydrogen peroxide and potassium permanganate.

Major Products Formed:

Scientific Research Applications

Taxiphyllin has several scientific research applications, including:

Comparison with Similar Compounds

Dhurrin: Another cyanogenic glycoside found in sorghum.

Linamarin: Found in cassava and other plants.

Amygdalin: Present in the seeds of fruits like apricots and almonds.

Uniqueness of Taxiphyllin: this compound is unique due to its high instability and thermolability, which makes it easier to remove through processing methods such as boiling and fermentation. This property distinguishes it from other cyanogenic glycosides, which may require more complex methods for detoxification .

Biological Activity

Taxiphyllin is a cyanogenic glycoside primarily found in various plant species, including Hydrangea macrophylla and bamboo shoots. This compound has garnered attention due to its potential biological activities, particularly its toxicity and implications for food safety. This article explores the biological activity of this compound, focusing on its chemical properties, physiological effects, case studies, and research findings.

This compound is classified as a cyanogenic glycoside, characterized by the presence of a cyanide group in its structure. The molecular formula of this compound is . Its structure includes multiple hydroxyl groups and a cyano group, contributing to its reactivity and biological effects.

Sources and Occurrence

This compound has been identified in several food sources:

- Bamboo shoots : Commonly consumed in Asian cuisines.

- Hydrangea macrophylla : Used in traditional medicine, particularly in Japan and China.

- Other plants such as pine nuts (Pinus), corn mints (Mentha arvensis), passion fruits (Passiflora edulis), and tarragons (Artemisia dracunculus) also contain this compound .

Toxicity

The primary concern regarding this compound stems from its cyanogenic properties. Upon hydrolysis, it can release toxic cyanide, which poses risks of cyanide poisoning. Symptoms of poisoning may include nausea, vomiting, headache, and in severe cases, respiratory failure .

Recent studies have highlighted the potential for food poisoning linked to the consumption of Hydrangea macrophylla, where this compound was identified as a contributing factor. In one study, the content of this compound varied significantly based on the plant's growth conditions and processing methods, indicating that its levels can fluctuate widely .

Pharmacological Studies

Despite its toxicity, this compound has been studied for potential pharmacological applications:

- Antidiabetic Effects : Some studies suggest that compounds derived from Hydrangea macrophylla, including this compound, may possess antidiabetic properties .

- Antimicrobial Activity : Research has indicated that certain cyanogenic glycosides exhibit antimicrobial effects against various pathogens .

Case Studies

- Food Poisoning Incidents : A notable case involved individuals experiencing food poisoning after consuming decoctions made from Hydrangea macrophylla. The presence of this compound was confirmed as part of the investigation into the causative agents .

- Quantitative Analysis : A study quantified this compound levels in leaves of Hydrangea macrophylla under different environmental conditions. Results showed significant variability in this compound concentration based on leaf maturity and soil pH, with implications for both safety and potential therapeutic use .

Research Findings

Recent research has focused on understanding the metabolism and safety profile of this compound:

- Metabolic Pathways : Investigations into how this compound is metabolized within the body are ongoing, with some evidence suggesting that it is hydrolyzed during processing, potentially reducing toxicity .

- Safety Assessments : Studies evaluating the safety of consuming foods containing this compound are crucial for establishing guidelines for its use in food products .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTYOJHPBMILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21401-21-8 | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.